molecular formula C20H16BrN3O4 B2899146 N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941931-25-5

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2899146
CAS No.: 941931-25-5
M. Wt: 442.269
InChI Key: PEQLCMSMDJWNAL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16BrN3O4 and its molecular weight is 442.269. The purity is usually 95%.
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Biological Activity

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of various functional groups, such as bromine, nitro, and amide, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H16BrN3O4C_{20}H_{16}BrN_{3}O_{4} with a molecular weight of 442.3 g/mol. Its structural complexity includes:

  • Dihydropyridine core : Known for its role in calcium channel modulation.
  • Bromo and nitro substituents : These groups can enhance biological activity through various mechanisms.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The nitro group and amide bond are often associated with enzyme inhibition, suggesting that this compound could inhibit specific enzymes involved in disease pathways.
  • Calcium Channel Modulation : Due to its dihydropyridine structure, it may interact with calcium channels, potentially offering therapeutic effects for cardiovascular diseases.

Potential Therapeutic Applications

Research indicates that this compound could have applications in:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
  • Anticancer Properties : The structural features may contribute to anticancer activity by targeting specific cancer cell pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with similar compounds is beneficial:

Compound NameKey FeaturesBiological Activity
1-(4-bromophenyl)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideBromine substitutionAntimicrobial
1-(3-nitrophenyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridineNitro and fluoro groupsAnticancer
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridineChlorine and methoxy substitutionsEnzyme inhibition

This table illustrates that while other compounds share certain structural features, the combination of bromine and nitro groups in this dihydropyridine derivative may enhance its reactivity and biological profile .

Case Studies and Research Findings

Research studies focusing on the biological activity of similar compounds provide insights into potential applications:

  • Antimicrobial Studies : Dihydropyridine derivatives have been tested for antimicrobial properties against various bacterial strains. Results indicate significant inhibition zones compared to controls.
  • Anticancer Research : In vitro studies demonstrated that related compounds induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell growth and survival.
  • Enzyme Inhibition Studies : Preliminary assays show that compounds with similar structures exhibit competitive inhibition against certain enzymes, suggesting a pathway for drug development targeting specific diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and cross-coupling. A common approach starts with functionalized pyridine precursors and introduces substituents via nucleophilic substitution or palladium-catalyzed coupling. Key steps include:

  • Amide bond formation : Reacting a pyridine-3-carboxylic acid derivative with 4-bromo-2-methylaniline under carbodiimide coupling conditions (e.g., EDCI/HOBt) .
  • Nitrobenzyl introduction : Using 3-nitrobenzyl bromide in a nucleophilic substitution or Mitsunobu reaction to attach the benzyl group to the dihydropyridine nitrogen .
  • Optimization : Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) are critical for yield and purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on advanced analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the nitro group’s deshielding effect is observed at δ ~8.0 ppm in ¹H NMR .
  • X-ray crystallography : Resolves stereochemistry and bond angles. A related dihydropyridine derivative (N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) was characterized with a C=O bond length of 1.225 Å, confirming keto-enol tautomerism .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (expected [M+H]⁺: ~469.0 Da) .

Advanced Research Questions

Q. What methodologies are used to analyze its enzyme inhibition potential and biological target interactions?

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. For dihydropyridines, calcium channel binding assays are common .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses. The nitro group may form hydrogen bonds with catalytic residues, while the bromophenyl group enhances hydrophobic interactions .
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) by monitoring real-time interactions between the compound and immobilized targets .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Synthetic impurities : HPLC purity checks (>95%) and recrystallization (e.g., using ethyl acetate/hexane) ensure consistency .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural analogs : Compare with derivatives lacking the nitro group to isolate its contribution to activity .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Replace the nitro group (logP ~1.5) with a methoxy group (logP ~2.0) to enhance blood-brain barrier penetration .
  • Prodrug design : Introduce ester moieties at the carboxamide group to improve solubility, which hydrolyze in vivo to the active form .
  • Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., benzylic positions) for deuterium exchange to slow CYP450-mediated degradation .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O4/c1-13-9-16(21)6-7-18(13)22-20(26)15-5-8-19(25)23(12-15)11-14-3-2-4-17(10-14)24(27)28/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQLCMSMDJWNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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